molecular formula C7H11ClO2S B2377835 Bicyclo[4.1.0]heptane-7-sulfonyl chloride CAS No. 2172474-45-0

Bicyclo[4.1.0]heptane-7-sulfonyl chloride

Cat. No.: B2377835
CAS No.: 2172474-45-0
M. Wt: 194.67
InChI Key: LXOVDAPLNCREPN-UHFFFAOYSA-N
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Description

Bicyclo[410]heptane-7-sulfonyl chloride is a bicyclic organic compound with the molecular formula C7H9ClO2SThe chemical structure consists of a seven-membered ring fused to a cyclohexene ring. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-7-sulfonyl chloride can be synthesized using the Simmons–Smith reaction. This involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane-7-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfinic acids or sulfides.

Scientific Research Applications

Bicyclo[4.1.0]heptane-7-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals due to its reactive sulfonyl chloride group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: A similar bicyclic compound without the sulfonyl chloride group.

    Camphorsulfonyl chloride: Another sulfonyl chloride compound with a different bicyclic structure.

Uniqueness

Bicyclo[4.1.0]heptane-7-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the reactive sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVDAPLNCREPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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